Biphenyl-3,3',5,5'-tetracarboxylic acid (CAS: 4371-28-2), commonly abbreviated as H4BPTC, is a rigid, 4-connected rectangular tetracarboxylic acid primarily utilized as a high-performance organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Unlike simpler linear or planar linkers, the specific dihedral angle and 3,3',5,5'-substitution pattern of the biphenyl core direct the assembly of highly specific, cage-based topologies—such as the NbO topology in MOF-505 and the ftw topology in Zr-bptc [1]. This geometric precision generates ultra-microporous dual-cage architectures (e.g., 8.3 Å and 10.1 Å cages) with exceptionally high densities of coordinatively unsaturated open metal sites [2]. Consequently, H4BPTC is procured for applications demanding extreme structural stability and precise size-exclusion properties, such as high-pressure noble gas separation, toxic gas capture, and catalytic nanoreactor engineering.
Substituting H4BPTC with common in-class alternatives fundamentally compromises framework topology and application-critical performance. Linear linkers, such as biphenyl-4,4'-dicarboxylic acid (BPDC), cannot form the 4-connected rectangular nodes required to assemble NbO or ftw topologies, completely eliminating the dual-cage architectures necessary for precise small-molecule trapping [1]. Conversely, planar tricarboxylic acids like 1,3,5-benzenetricarboxylic acid (BTC) form frameworks (e.g., HKUST-1) with larger, less selective cavities that suffer from rapid selectivity drop-off at high pressures and catastrophic degradation in acidic gas environments [2]. Furthermore, using extended tetracarboxylic analogs, such as 1,1'-ethynebenzene-3,3',5,5'-tetracarboxylic acid (H4EBTC), expands the pore diameter beyond the optimal confinement threshold, drastically reducing the volumetric density and isosteric heat of adsorption required for efficient rare gas or toxic pollutant separation.
The rigid 3,3',5,5'-tetracarboxylic geometry of H4BPTC enables the construction of highly robust, densely packed frameworks like Zr-bptc. This material exhibits an exceptional NO2 uptake capacity of 13.8 mmol/g at 1.0 bar (298 K). Furthermore, the specific pore environment yields an isosteric heat of adsorption of 90 kJ/mol, significantly outperforming benchmark stable MOFs [1]. This high binding energy and structural integrity allow for direct, reversible conversion of NO2 to nitro compounds without the framework degradation typically seen in standard copper-based MOFs.
| Evidence Dimension | Isosteric heat of adsorption (Qst) for NO2 |
| Target Compound Data | Zr-bptc (H4BPTC-based) = 90 kJ/mol |
| Comparator Or Baseline | MFM-300(Al) and MFM-520(Zn) baselines = 61 and 58 kJ/mol, respectively |
| Quantified Difference | ~47-55% higher binding energy for NO2 in the H4BPTC-derived framework |
| Conditions | TGA-DSC measurements at 298 K, 1.0 bar NO2 |
Validates H4BPTC as a premium precursor for synthesizing robust sorbents capable of surviving and functioning in highly acidic, industrial off-gas environments.
H4BPTC forms cage-based MOFs (e.g., MOF-505, Cu-BTA) with precisely defined dual-cage structures (8.3 Å and 10.1 Å). This geometry is critical for noble gas separation. Compared to the benchmark Cu-BTC (HKUST-1), which loses selectivity at higher pressures due to large cavity filling, the H4BPTC-based MOF-505 maintains a high Xe/Kr selectivity of ~9 even at 1 MPa [1]. Recent iterations (Cu-BTA) achieve a record volumetric Xe uptake of 7.54 mmol/cm³ [2].
| Evidence Dimension | Xenon/Krypton selectivity retention at elevated pressure (1 MPa) |
| Target Compound Data | MOF-505 (H4BPTC-based) maintains a selectivity of ~9 |
| Comparator Or Baseline | HKUST-1 (BTC-based) selectivity drops off significantly (down to ~5 or lower) at 1 MPa |
| Quantified Difference | Near 2x higher selectivity retention at 1 MPa due to the absence of overly large, non-selective cavities |
| Conditions | High-pressure mixed gas adsorption isotherms (up to 3 MPa) |
Essential for designing pressure-swing adsorption (PSA) systems for nuclear reprocessing, where high-pressure selectivity directly dictates operational efficiency and footprint.
In competitive solvothermal syntheses involving mixed linkers, the tetratopic H4BPTC linker demonstrates superior coordination kinetics and thermodynamic stability compared to standard linear linkers like H2BDC (terephthalic acid). When reacted with ZrCl4, H4BPTC dominates the product distribution, forming the ftw-topology Zr-bptc over a significantly wider range of acid modulator concentrations than UiO-66 or MOF-808 [1].
| Evidence Dimension | Phase purity and framework dominance in mixed-linker synthesis |
| Target Compound Data | H4BPTC strictly drives formation of Zr-bptc (ftw topology, 765 m2/g) even in highly modulated competitive environments |
| Comparator Or Baseline | H2BDC (UiO-66) and H3BTC (MOF-808) formation is suppressed |
| Quantified Difference | H4BPTC outcompetes linear and planar linkers for Zr4+ coordination, preventing mixed-phase degradation |
| Conditions | Solvothermal synthesis (120 °C, 72 h) with mixed linkers and varying FA/AA/BA modulators |
Guarantees highly reproducible, phase-pure MOF scale-up even in the presence of linker impurities, reducing batch-to-batch variability in procurement.
Leveraging the precise 8.3 Å and 10.1 Å dual-cage structures of H4BPTC-based MOFs to selectively trap Xenon over Krypton in high-pressure swing adsorption systems, maintaining high selectivity where standard MOFs fail [1].
Utilizing the high chemical stability and 90 kJ/mol heat of adsorption of H4BPTC-derived Zr-bptc to capture toxic NO2 from flue gas and convert it directly into valuable nitroaromatics without framework degradation[2].
Employing H4BPTC as a dominant structure-directing tetratopic linker in competitive solvothermal syntheses to guarantee phase-pure Zr-MOFs, ensuring reproducible manufacturability even when scaling up with lower-purity precursor mixtures [3].
Environmental Hazard